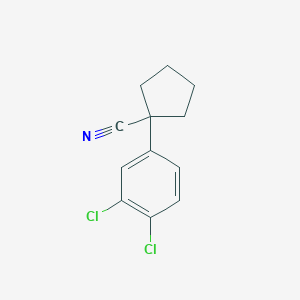

1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile

Description

1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile is an aromatic nitrile derivative featuring a cyclopentane ring substituted with a 3,4-dichlorophenyl group and a nitrile (-CN) functional group. The compound’s nitrile group and chlorine substituents suggest applications in medicinal chemistry and materials science, where electronic and steric effects are critical .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPSDVBHSHEGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopentanone in the presence of a base, followed by the addition of sodium cyanide to introduce the carbonitrile group. The reaction conditions often include the use of solvents such as dimethylformamide and temperatures ranging from 50°C to 100°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Intermediate:

1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

- Synthesis of Bioactive Compounds: The compound is used in the synthesis of bioactive heterocycles which exhibit various pharmacological activities. For instance, derivatives of cyclopentanecarbonitrile have been explored for their potential in treating neurological disorders due to their interaction with neurotransmitter systems .

Case Study:

A study demonstrated that derivatives of 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile showed promising results in inhibiting specific enzymes involved in disease pathways, highlighting its potential as a lead compound for drug development .

Agricultural Chemistry Applications

Pesticide and Insecticide Development:

The compound is also relevant in the agricultural sector as an intermediate in the synthesis of pesticides and insecticides. Its chlorinated phenyl group enhances its efficacy against various pests.

- Synthesis Pathways: Research indicates that 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile can be transformed into more complex structures that exhibit potent insecticidal properties. These transformations often involve reactions with other active agents to enhance biological activity .

Data Table: Pesticidal Efficacy

Environmental Chemistry Applications

Role in Environmental Monitoring:

The compound has been investigated for its potential role in environmental monitoring due to its stability and persistence in various ecosystems. It can serve as a marker for pollution from agricultural runoff.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, highlighting differences in substituents, ring size, and molecular properties:

Key Observations:

- Cyclohexane derivatives (e.g., CAS 944352-59-4) offer greater conformational flexibility and steric bulk .

- Substituent Effects : Chlorine atoms (strong electron-withdrawing groups, EWGs) enhance electrophilic substitution resistance compared to fluorine. For example, 3,4-dichloro derivatives likely exhibit lower solubility in polar solvents than their difluoro counterparts .

- Functional Group Influence : The carboxylic acid analog (CAS 80789-69-1) demonstrates significantly higher melting points (160–164°C) due to hydrogen bonding, contrasting with nitriles, which have weaker intermolecular forces .

Research Implications

- Medicinal Chemistry : The 3,4-dichloro substitution pattern is favorable for targeting hydrophobic binding pockets in enzyme inhibitors, while fluorine analogs (e.g., 3,5-difluoro) may improve metabolic stability .

- Materials Science : Nitrile-containing cyclopentane derivatives could serve as precursors for polymers or liquid crystals, leveraging their thermal stability and electronic properties .

Biological Activity

1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHClN

- CAS Number : 213755-91-0

- Molecular Weight : 239.12 g/mol

- Physical State : Solid

The structure features a cyclopentane ring substituted with a dichlorophenyl group and a carbonitrile functional group, which contributes to its reactivity and biological properties.

Research indicates that 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile may exhibit various biological activities through different mechanisms:

- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by affecting cell cycle regulation. This is achieved through the modulation of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and activation of caspases .

- Neuroprotective Effects : The compound has been investigated for its potential to inhibit α-synuclein aggregation, which is implicated in neurodegenerative diseases such as Parkinson's disease. This inhibition could help maintain neuronal integrity and prevent cytotoxicity associated with amyloidogenesis .

Antitumor Activity Evaluation

A study conducted on various cancer cell lines (A549, MCF-7, DU145, HepG2) demonstrated that 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile exhibits significant cytotoxic effects. The following table summarizes the findings:

| Cell Line | Inhibition Rate (%) | IC (µM) |

|---|---|---|

| A549 | 99.93 | 8.99 |

| MCF-7 | 100.39 | 8.26 |

| DU145 | 99.93 | 7.89 |

| HepG2 | 99.98 | 6.92 |

These results indicate that the compound has a potent inhibitory effect on cell proliferation across multiple cancer types, outperforming established drugs like Sunitinib in some cases .

Neuroprotective Studies

In another research context, the compound was evaluated for its ability to protect neuronal cells from α-synuclein-induced toxicity. The study found that treatment with 1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile resulted in reduced levels of aggregated α-synuclein and improved neuronal survival rates in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.